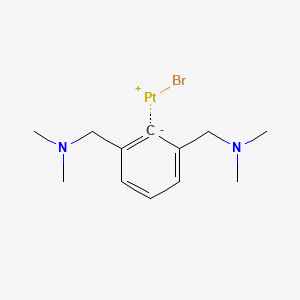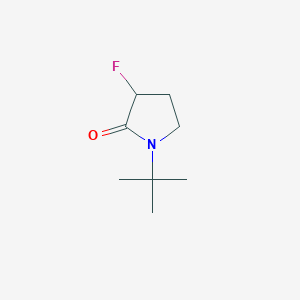![molecular formula C6H8N4O B12877054 6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12877054.png)
6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is a heterocyclic compound featuring a fused ring system composed of pyrazole and triazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methoxy-1H-pyrazole with methyl isocyanate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, often using reagents like sodium methoxide or methyl iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or methyl iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazolo[1,5-b][1,2,4]triazole compounds.
科学研究应用
Chemistry
In chemistry, 6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicinal chemistry, derivatives of this compound have shown promise as therapeutic agents. They are being studied for their anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to modulate biological pathways is of particular interest in drug discovery.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its incorporation into polymers and other materials can lead to innovative applications in electronics and engineering.
作用机制
The mechanism by which 6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in biological pathways and cellular responses.
相似化合物的比较
Similar Compounds
- 2-Methyl-3H-pyrazolo[1,5-b][1,2,4]triazole-7-carboxylic acid
- 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
Compared to similar compounds, 6-Methoxy-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C6H8N4O |
|---|---|
分子量 |
152.15 g/mol |
IUPAC 名称 |
6-methoxy-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole |
InChI |
InChI=1S/C6H8N4O/c1-4-7-5-3-6(11-2)9-10(5)8-4/h3H,1-2H3,(H,7,8) |
InChI 键 |
DNAHAWKBGOPFKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC(=NN2N1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
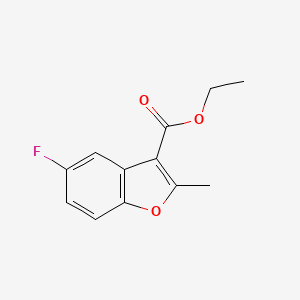
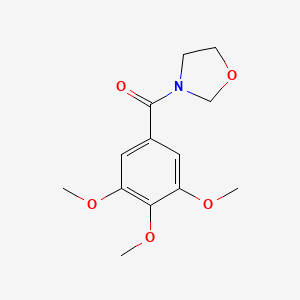
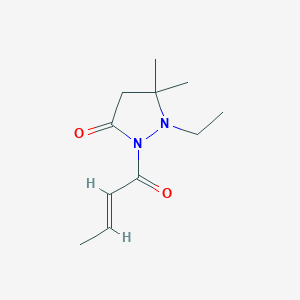
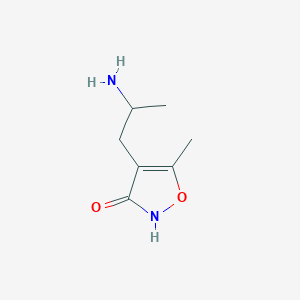
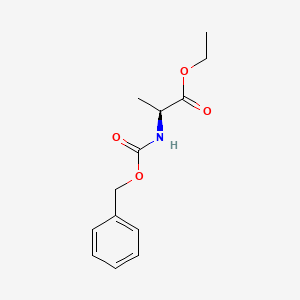
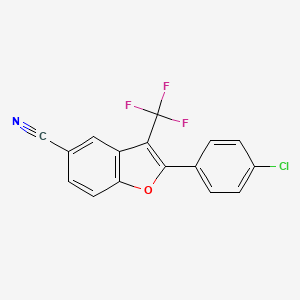
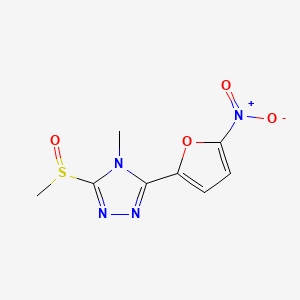

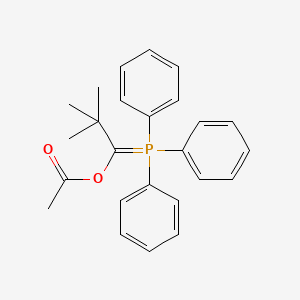
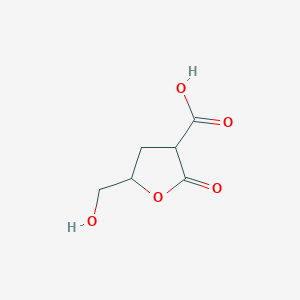
![1-(6-Mercaptobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12877037.png)
